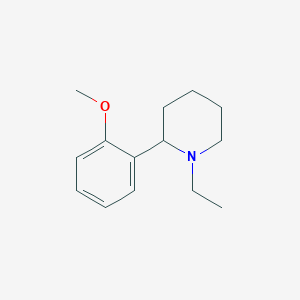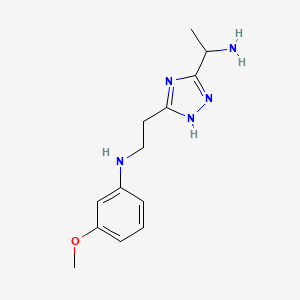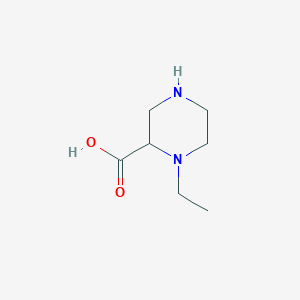
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of difluoromethylthio compounds with oxadiazole precursors. One common method involves the use of difluoromethylthio reagents in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-p-tolylacetic acid: This compound shares the difluoromethylthio group but differs in its overall structure and properties.
3,4-Difluoro-2-pyrone: Another compound with difluoromethyl groups, but with a different heterocyclic core.
Uniqueness
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of the difluoromethylthio group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H10F2N2OS |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
2-[difluoro-(4-methylphenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10F2N2OS/c1-7-3-5-9(6-4-7)17-11(12,13)10-15-14-8(2)16-10/h3-6H,1-2H3 |
InChI-Schlüssel |
OZDBPFGHQBOURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C2=NN=C(O2)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)



![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)


